molecular formula C17H15ClFNO3 B2699788 [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1638707-65-9

[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No.: B2699788
CAS No.: 1638707-65-9
M. Wt: 335.76
InChI Key: VWEGBRNHHLBNRD-UHFFFAOYSA-N
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Description

[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a chloro-substituted aniline moiety and a fluorophenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Aniline Derivative: The starting material, 2-chloro-4-methylaniline, is reacted with an appropriate acylating agent to form the corresponding anilino derivative.

    Esterification: The anilino derivative is then subjected to esterification with 2-(3-fluorophenyl)acetic acid under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aniline moiety, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
  • [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate

Uniqueness

The uniqueness of [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

[2-(2-chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11-5-6-15(14(18)7-11)20-16(21)10-23-17(22)9-12-3-2-4-13(19)8-12/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEGBRNHHLBNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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